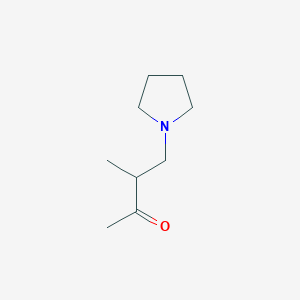
3-Methyl-4-(pyrrolidin-1-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(pyrrolidin-1-yl)butan-2-one is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives are widely used in medicinal chemistry due to their diverse biological activities and their ability to act as versatile scaffolds for drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(pyrrolidin-1-yl)butan-2-one typically involves the reaction of 3-methyl-2-butanone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and high efficiency. The use of advanced technologies, such as automated reactors and process control systems, helps in maintaining the desired reaction conditions and minimizing the production of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-(pyrrolidin-1-yl)butan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions employed .
Common Reagents and Conditions
Oxidation: Common oxidizing agents, such as potassium permanganate or chromium trioxide, can be used to oxidize this compound to form corresponding ketones or carboxylic acids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound to its corresponding alcohols or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted pyrrolidine derivatives .
Applications De Recherche Scientifique
3-Methyl-4-(pyrrolidin-1-yl)butan-2-one has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Pyrrolidine derivatives, including this compound, are investigated for their potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-(pyrrolidin-1-yl)butan-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One
- 4-(1-Pyrrolidinyl)-1-butylamine
- Pyrrolidine-2-one
- Pyrrolidine-2,5-dione
Uniqueness
3-Methyl-4-(pyrrolidin-1-yl)butan-2-one is unique due to its specific structural features, such as the presence of a methyl group at the third position and a pyrrolidinyl group at the fourth position of the butanone backbone. These structural characteristics contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
51479-91-5 |
|---|---|
Formule moléculaire |
C9H17NO |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
3-methyl-4-pyrrolidin-1-ylbutan-2-one |
InChI |
InChI=1S/C9H17NO/c1-8(9(2)11)7-10-5-3-4-6-10/h8H,3-7H2,1-2H3 |
Clé InChI |
ZOPSTPDTJFOJPT-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1CCCC1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


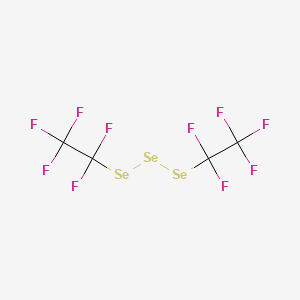
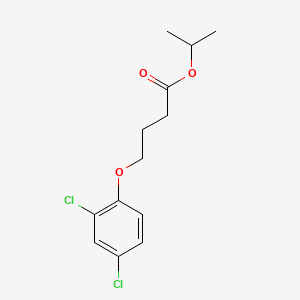
![N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine](/img/structure/B14650573.png)
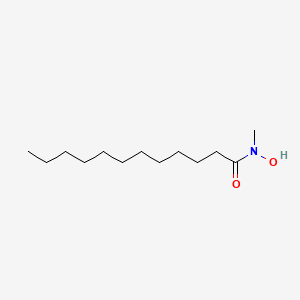
![4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol](/img/structure/B14650589.png)
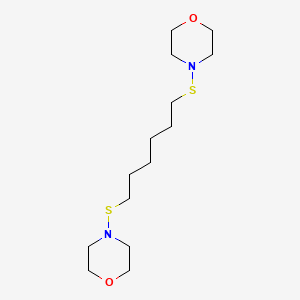

![(NZ)-N-[(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexylidene]hydroxylamine](/img/structure/B14650610.png)
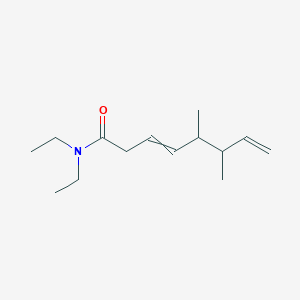
![7,7-Dimethyl-3a,4,6,7,8,9,9a,9b-octahydro-6,8-methanonaphtho[1,2-c]furan-1,3-dione](/img/structure/B14650628.png)

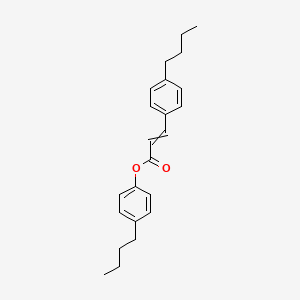
![Propanedinitrile, [[(6-methyl-2-pyridinyl)amino]methylene]-](/img/structure/B14650638.png)

